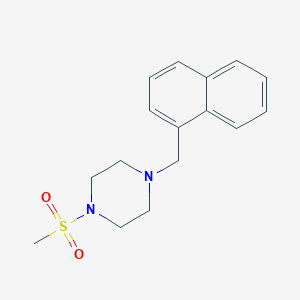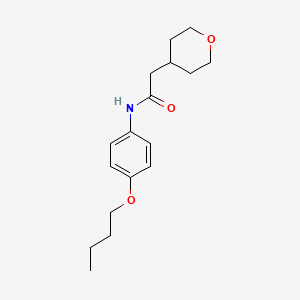
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound, also known as MPAA, has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to have biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of the Akt/mTOR signaling pathway. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has some limitations, including its limited solubility in water and organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, including the development of new drugs based on 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the synthesis of new materials using 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide as a building block, and the study of the mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide in more detail. Other potential future directions include the study of the pharmacokinetics and pharmacodynamics of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the development of new synthetic methods for 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, and the study of the effects of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide on different types of cancer cells.
Synthesemethoden
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, microwave-assisted synthesis, and the one-pot three-component reaction. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and N-(2-phenylethyl)acrylamide in the presence of a base catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and ammonium acetate in the presence of a solvent and a microwave reactor. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and malononitrile in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In drug discovery, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a scaffold for the development of new drugs. In material science, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-27-22-14-12-20(13-15-22)18-23(21-10-6-3-7-11-21)24(26)25-17-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBOHOUJUPLQB-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)

![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)